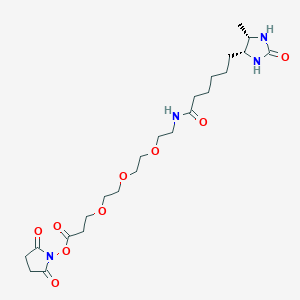

Desthiobiotin-PEG3-NHS ester

Description

Bioconjugation, the process of chemically linking two or more molecules, at least one of which is a biomolecule, is a cornerstone of modern biomedical research and diagnostics. diva-portal.org The development of reagents that allow for specific, controlled, and often reversible interactions is a continuous pursuit. Desthiobiotin-PEG3-NHS ester is one such reagent, meticulously designed to leverage the principles of affinity and reactive chemistry to achieve these goals.

Affinity-based bioconjugation strategies capitalize on the inherent, highly specific binding interactions between molecules, such as protein-ligand or antibody-antigen pairs. acs.orgnih.gov This approach offers a significant advantage over random chemical modifications, as it allows for site-specific labeling, preserving the biological activity of the target molecule. diva-portal.orgacs.org These strategies often involve a two-step process: an affinity ligand first recognizes and binds to a specific site on the target biomolecule, and then a reactive group on the ligand forms a covalent bond, either with the target or with a secondary molecule carrying a desired payload. acs.org This method provides a means to label complex biomolecules in their native environments with high precision. acs.org

The biotin-streptavidin interaction is one of the strongest known non-covalent bonds in nature, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M. nih.govencyclopedia.pubthermofisher.com This exceptionally high affinity has made the biotin-streptavidin system a universal tool in a vast array of biomedical applications, including immunoassays, affinity chromatography, and cell sorting. nih.govencyclopedia.pubrockland.com Biotin (B1667282), a relatively small molecule, can be conjugated to various biomolecules without significantly altering their biological function. nih.gov The streptavidin protein, with its four biotin-binding sites, acts as a powerful amplifier and a bridge, linking biotinylated molecules to other components of an assay or purification system. thermofisher.com However, the quasi-irreversible nature of this bond can be a drawback in applications where the release of the captured molecule is desired. nih.govbiosyn.com

To overcome the limitation of the strong biotin-streptavidin bond, researchers have turned to biotin analogues, with desthiobiotin being a prominent example. nih.govresearchgate.net Desthiobiotin is a sulfur-free analogue of biotin that binds to streptavidin with high specificity but significantly lower affinity (Kd ≈ 10⁻¹¹ M). medchemexpress.commedchemexpress.com This weaker, yet still specific, interaction allows for the gentle elution of desthiobiotin-labeled molecules from a streptavidin matrix under mild conditions, typically by competitive displacement with free biotin or even by washing with water at elevated temperatures. nih.govbiosyn.comfishersci.ie This reversibility is highly advantageous for applications such as the purification of protein complexes, where preserving the integrity of the sample is crucial. nih.govbioglyco.com

Polyethylene (B3416737) glycol (PEG) is a hydrophilic and biocompatible polymer widely used as a spacer arm in bioconjugation reagents. chempep.combiochempeg.com The inclusion of a PEG spacer, such as the three-unit chain in this compound, offers several key benefits. Firstly, it increases the water solubility of the reagent and the resulting conjugate, which is particularly useful when working with hydrophobic molecules. chempep.comthermofisher.com Secondly, the flexible PEG chain provides a physical separation between the biotin moiety and the conjugated biomolecule, minimizing steric hindrance and allowing for more efficient binding to streptavidin. axispharm.com This "stealth" property of PEG can also reduce non-specific binding and decrease the immunogenicity of the labeled molecule. chempep.com

Chemical Properties and Reaction Mechanisms

At the heart of this compound's functionality is its N-hydroxysuccinimide (NHS) ester group. NHS esters are highly reactive towards primary amines (-NH2), which are readily available on proteins and other biomolecules in the form of lysine (B10760008) side chains and the N-terminus. thermofisher.comcreative-proteomics.com The reaction, which proceeds efficiently at a slightly alkaline pH (typically 7.2-8.5), results in the formation of a stable amide bond and the release of NHS as a byproduct. thermofisher.comlumiprobe.com The reaction is pH-dependent, with lower pH leading to protonation of the amine and no reaction, while higher pH increases the rate of hydrolysis of the NHS ester. lumiprobe.com

| Property | Value | Source |

|---|---|---|

| CAS Number | 2411681-92-8 | axispharm.comglpbio.comsigmaaldrich.comaxispharm.com |

| Molecular Formula | C23H38N4O9 | bioglyco.comglpbio.com |

| Molecular Weight | 514.57 g/mol | glpbio.com |

Structure

2D Structure

Properties

Molecular Formula |

C23H38N4O9 |

|---|---|

Molecular Weight |

514.6 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C23H38N4O9/c1-17-18(26-23(32)25-17)5-3-2-4-6-19(28)24-10-12-34-14-16-35-15-13-33-11-9-22(31)36-27-20(29)7-8-21(27)30/h17-18H,2-16H2,1H3,(H,24,28)(H2,25,26,32)/t17-,18+/m0/s1 |

InChI Key |

JWHMGEZINQQWSX-ZWKOTPCHSA-N |

Isomeric SMILES |

C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |

Canonical SMILES |

CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |

Origin of Product |

United States |

Mechanistic Principles of Desthiobiotin Peg3 Nhs Ester Reactivity

Amine-Reactive Chemistry of N-Hydroxysuccinimide Esters

The N-Hydroxysuccinimide (NHS) ester component of Desthiobiotin-PEG3-NHS ester is a well-established functional group for creating stable covalent bonds with primary amine groups, which are commonly found on biomolecules such as the lysine (B10760008) residues of proteins. nih.gov This amine-reactive chemistry is the basis for its function as a labeling agent.

Nucleophilic Acyl Substitution Mechanism with Primary Amines

The reaction between this compound and a primary amine follows a nucleophilic acyl substitution pathway. glenresearch.com The process is initiated when the unprotonated primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the NHS ester. This leads to the formation of a transient tetrahedral intermediate. glenresearch.com Subsequently, the N-hydroxysuccinimide portion is expelled as a good leaving group, resulting in the formation of a highly stable amide bond that links the desthiobiotin-PEG3 moiety to the target molecule. glenresearch.comthermofisher.com This reaction is highly selective for primary amines under controlled pH conditions.

Factors Influencing Reaction Kinetics and Efficiency in Aqueous Environments

Several factors critically influence the speed and efficiency of the acylation reaction in aqueous solutions.

Concentration: As with most chemical reactions, the concentration of both the this compound and the target molecule will affect the reaction rate. Higher concentrations of reactants lead to a more efficient labeling process.

Temperature: Increasing the reaction temperature generally increases the rate of the acylation reaction. However, the thermal stability of the target biomolecule must be a primary consideration to prevent denaturation.

Buffer Composition: The choice of buffer is important. Buffers containing primary amines, such as Tris, are incompatible with NHS ester reactions as they will compete with the target molecule for the labeling reagent. dutscher.com Phosphate, carbonate/bicarbonate, HEPES, and borate (B1201080) buffers are commonly used. thermofisher.comdutscher.com

Role of Desthiobiotin Moiety in Non-Covalent Interactions

The desthiobiotin component of the reagent is a structural analog of biotin (B1667282) and is responsible for the reversible binding to streptavidin, a key feature for affinity purification applications.

Comparative Binding Affinity to Streptavidin and Avidin Systems

Desthiobiotin binds to streptavidin with nearly the same specificity as biotin but with a significantly lower affinity. iris-biotech.demedchemexpress.combroadpharm.com The dissociation constant (Kd) for the desthiobiotin-streptavidin interaction is in the nanomolar (nM) range (approximately 10⁻⁹ M to 10⁻¹¹ M), whereas the biotin-streptavidin interaction is one of the strongest known non-covalent interactions, with a Kd in the femtomolar (fM) range (around 10⁻¹⁵ M). interchim.frjenabioscience.comgenelink.com This vast difference in binding affinity is attributed to the absence of the sulfur atom in the thiophane ring of desthiobiotin, which reduces the number of contact points and the strength of the interaction with the streptavidin binding pocket.

| Ligand | Protein | Dissociation Constant (Kd) |

| Desthiobiotin | Streptavidin | ~10-11 M interchim.frjenabioscience.com |

| Biotin | Streptavidin | ~10-15 M interchim.frjenabioscience.comthermofisher.com |

This table provides a comparison of the approximate dissociation constants, highlighting the weaker, yet still specific, binding of desthiobiotin to streptavidin.

Theoretical Basis for Mild Elution through Competitive Displacement

The moderately strong yet reversible binding of desthiobiotin to streptavidin is the theoretical foundation for the gentle elution of labeled biomolecules. nih.gov Due to the significantly weaker binding affinity compared to biotin, desthiobiotin-tagged molecules can be readily displaced from the streptavidin binding sites by introducing an excess of free biotin into the system. medchemexpress.combroadpharm.cominterchim.frfishersci.ie The free biotin, with its much higher affinity, effectively outcompetes the desthiobiotin-labeled molecules, causing their release from the affinity matrix. nih.gov This competitive displacement allows for elution under non-denaturing, physiological conditions, which is crucial for preserving the structure and function of the purified protein or protein complexes. nih.govfishersci.ie This contrasts sharply with the harsh, denaturing conditions (e.g., 8 M guanidine-HCl at pH 1.5) required to break the nearly irreversible bond between biotin and streptavidin. iris-biotech.dethermofisher.com

Functional Contributions of the Peg3 Spacer in Conjugate Performance

Impact of Polyethylene (B3416737) Glycol on Bioconjugate Solubility and Hydrophilicity

Each ethylene (B1197577) glycol unit in the PEG chain can bind to two or three water molecules, creating a hydration shell around the conjugate. ekb.egnih.govnih.gov This "conformational cloud" of water improves solubility and helps to prevent the self-aggregation of the conjugated molecules, thereby enhancing their physical stability. ekb.egnih.gov Even short PEG spacers, such as PEG3, have been shown to improve the aqueous solubility of conjugates. rsc.orguzh.ch This property is crucial for ensuring that the bioconjugation reaction proceeds efficiently in an aqueous environment and that the final product remains soluble and functional. rsc.org

Table 1: Physicochemical Properties of PEG Spacers

| Property | Description | Reference |

| Hydrophilicity | PEG is highly soluble in water and many organic solvents, a property conferred to the molecules it is conjugated with. | ekb.egmdpi.com |

| Hydration Shell | Each ethylene glycol unit can bind 2-3 water molecules, increasing the hydrodynamic radius of the conjugate. | ekb.egnih.gov |

| Aggregation Prevention | The hydrophilic nature and hydration shell help prevent the aggregation of hydrophobic biomolecules in aqueous solutions. | thermofisher.comekb.eg |

| Biocompatibility | PEG is recognized as non-toxic and non-immunogenic, making it ideal for biological applications. | thermofisher.comucl.ac.be |

Reduction of Non-Specific Interactions through PEGylation Strategies

In many biological assays and applications, non-specific binding of molecules to surfaces or other proteins can cause high background noise and unreliable results. mdpi.com PEGylation, the process of attaching PEG chains, is a widely used strategy to mitigate these unwanted interactions. ucl.ac.beekb.eg

The hydrated and highly flexible PEG3 chain acts as a physical, steric shield on the surface of the conjugated molecule. ucl.ac.beekb.eg This steric hindrance effect, also known as a "stealth" effect, minimizes the close contact of the conjugate with other proteins or surfaces, thereby reducing non-specific adsorption. ekb.egnih.gov By preventing these interactions, the PEG spacer helps to reduce background noise in applications like pull-down assays, leading to cleaner results and a higher signal-to-noise ratio. bioglyco.comucl.ac.be This is particularly advantageous for preserving the integrity of protein complexes during purification. bioglyco.com

Steric Hindrance Modulation by Oligomeric PEG Chains in Molecular Recognition

The PEG spacer plays a dual role in managing steric hindrance. While it creates a shield to prevent non-specific interactions, it also functions as a flexible arm to position the desthiobiotin moiety away from the surface of the conjugated biomolecule. axispharm.com This spacing is essential to overcome potential steric hindrance that might be caused by the biomolecule itself, ensuring that the desthiobiotin can freely access and bind to the pocket of a streptavidin protein. abacusdx.comaxispharm.com

The length of the PEG chain is a critical parameter. While a spacer is necessary, an excessively long PEG chain could fold back and mask the desthiobiotin, thereby hindering its binding affinity and reducing the efficiency of molecular recognition. researchgate.netnih.gov The use of a short, oligomeric chain like PEG3 represents a strategic design choice. It is long enough to provide the necessary spacing and flexibility for effective binding but short enough to minimize the risk of masking the desthiobiotin group. abacusdx.comnih.gov

Table 2: Influence of PEG Chain Length on Molecular Recognition

| PEG Chain Length | Effect on Binding | Rationale | Reference |

| Short (e.g., PEG3) | Favorable | Provides sufficient spacing to overcome steric hindrance from the conjugated molecule without masking the ligand. | abacusdx.comaxispharm.com |

| Long (e.g., >20 kDa) | Potentially Unfavorable | Increased flexibility and size can lead to the PEG chain wrapping or folding, which may block the ligand's binding site and reduce affinity. | researchgate.netnih.gov |

Influence on Conjugate Stability and Conformational Flexibility

The inherent properties of the PEG3 spacer can also influence the stability and structural dynamics of the bioconjugate. PEG chains are known for their high flexibility and mobility, which can result in an increased number of possible conformations for the conjugate, a thermodynamically favorable state. ekb.eg

Advanced Methodological Applications in Proteomic Research

Refined Protein Affinity Purification Techniques

A primary application of Desthiobiotin-PEG3-NHS ester is in affinity purification, where its characteristics facilitate the isolation of target proteins and their binding partners under gentle conditions. The N-Hydroxysuccinimide (NHS) ester moiety of the compound reacts efficiently with primary amines on proteins, such as the side chain of lysine (B10760008) residues, to form stable amide bonds. interchim.fr

The "soft-release" characteristic of desthiobiotin is its most significant advantage over traditional biotin (B1667282) in pull-down assays. thermofisher.com Desthiobiotin is a sulfur-free analog of biotin that binds to streptavidin with high specificity but with a significantly lower affinity (dissociation constant, Kd ≈ 10⁻¹¹ M) compared to the nearly covalent interaction between biotin and streptavidin (Kd ≈ 10⁻¹⁵ M). interchim.frbroadpharm.commedchemexpress.com This weaker, yet stable, interaction allows for the elution of desthiobiotinylated protein complexes from streptavidin-coated resins under mild, physiological conditions. jenabioscience.com Elution is typically achieved through competitive displacement with a buffer containing free biotin, which readily displaces the bound desthiobiotinylated molecules without disrupting the native structure and interactions of the protein complexes. thermofisher.comnih.gov This approach is ideal for isolating intact protein complexes that would otherwise be dissociated by the harsh, denaturing conditions required to break the biotin-streptavidin bond. thermofisher.com

Optimization of these pull-down assays is critical for achieving high yield and purity. Key parameters include the concentration of the desthiobiotinylated bait protein, incubation times, wash stringency, and the concentration of biotin in the elution buffer.

Table 1: Example Parameters for Optimization of a Desthiobiotin-Based "Soft-Release" Pull-Down Assay

| Parameter | Condition A | Condition B | Condition C | Outcome Measure (e.g., Prey Protein Yield) |

|---|---|---|---|---|

| Bait Protein Concentration | 10 µg | 50 µg | 100 µg | Yield increases from A to B; plateaus at C. |

| Incubation Time with Lysate | 1 hour | 2 hours | 4 hours | Binding increases with time, optimal at 4 hours. |

| Wash Buffer Salt Conc. | 150 mM NaCl | 300 mM NaCl | 500 mM NaCl | Higher salt at B reduces non-specific binding. |

| Elution Biotin Concentration | 2 mM | 4 mM | 10 mM | Efficient elution achieved at 4 mM. mdpi.com |

A common challenge in affinity purification assays using streptavidin is the co-purification of endogenous proteins that are naturally biotinylated, such as carboxylases. These molecules bind very tightly to streptavidin and can contribute to significant background noise in subsequent analyses. The soft-release elution strategy inherent to desthiobiotin provides a distinct advantage in overcoming this issue. broadpharm.commedkoo.com When the target protein complexes are eluted competitively with free biotin, the endogenously biotinylated proteins, which are much more strongly bound to the streptavidin resin, remain immobilized. thermofisher.combroadpharm.comjenabioscience.com This specific elution of only the desthiobiotin-labeled molecules significantly reduces background contamination, leading to cleaner samples and more reliable downstream analysis. jenabioscience.com

Quantitative Proteomics via Biotinylation-Dependent Enrichment

This compound is a valuable tool for quantitative proteomics, enabling the enrichment and subsequent measurement of specific protein populations to assess changes in their expression levels.

The typical workflow for protein identification following a desthiobiotin-based pull-down assay involves mass spectrometry (MS). jenabioscience.com After the bait-prey complexes are eluted from the streptavidin resin under mild conditions, the proteins are commonly denatured, reduced, alkylated, and then digested into smaller peptides using a protease such as trypsin. This peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragmentation patterns, which are then used to determine the amino acid sequence of the peptides and, consequently, the identity of the proteins present in the original eluted complex. uthsc.edu

Desthiobiotin labeling can be used to compare protein abundance between different biological samples, such as cells under treated versus untreated conditions. uthsc.edu In a typical differential expression experiment, proteins from two or more distinct sample sets are labeled with this compound. Following labeling, parallel affinity purification steps are performed to enrich for the target proteins. The eluted proteins from each sample are then digested and analyzed by quantitative mass spectrometry. Techniques such as label-free quantification or isobaric labeling (e.g., TMT or iTRAQ) can be employed to determine the relative abundance of each identified protein across the different samples. nih.govuthsc.edu This approach allows researchers to identify proteins that show statistically significant changes in expression levels in response to a specific stimulus or condition.

Table 2: Example Data from a Differential Proteomic Analysis Using Desthiobiotin Enrichment

| Protein ID | Gene Name | Fold Change (Treated/Control) | p-value | Regulation |

|---|---|---|---|---|

| P04637 | TP53 | 2.58 | 0.001 | Upregulated |

| P62258 | HSP90AB1 | -3.15 | 0.0005 | Downregulated |

| P08670 | VIM | 1.10 | 0.450 | No significant change |

| Q06830 | STAT3 | 1.97 | 0.041 | Upregulated |

Analysis of Protein-Protein Interactions through Reversible Biotinylation

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes. nih.gov this compound facilitates PPI analysis through a reversible pull-down strategy. nih.govnih.gov In this method, a purified "bait" protein is first labeled with the desthiobiotin reagent. fishersci.co.uk This tagged bait protein is then immobilized on streptavidin beads and incubated with a cell lysate or other protein mixture containing potential "prey" proteins. fishersci.co.uknih.gov If a prey protein interacts with the bait, it will be captured and retained on the beads. Because of the reversible nature of the desthiobiotin-streptavidin bond, the entire bait-prey complex can be eluted gently using a biotin solution. nih.gov This preserves the non-covalent interactions between the bait and prey proteins, allowing for the identification of authentic binding partners by mass spectrometry or Western blotting. jenabioscience.com This is a significant improvement over standard biotin-based methods, where elution often requires harsh conditions that disrupt the very interactions being studied. thermofisher.com

Capturing Transient or Weak Protein Associations

Transient or weak protein-protein interactions (PPIs) are fundamental to a vast array of biological processes, including signal transduction, enzyme regulation, and protein folding. However, their low affinity and short-lived nature make them challenging to study using traditional biochemical methods like co-immunoprecipitation. This compound, in conjunction with affinity purification-mass spectrometry (AP-MS), provides a powerful strategy to overcome these challenges.

The unique properties of this reagent are central to its efficacy. The N-hydroxysuccinimide (NHS) ester group readily reacts with primary amines (the N-terminus and lysine side chains) on a "bait" protein, forming a stable covalent bond. This allows for the in-situ labeling of the protein of interest within its native cellular environment. The polyethylene (B3416737) glycol (PEG) spacer arm provides flexibility and reduces steric hindrance, allowing the desthiobiotin moiety to be accessible for capture.

The key to capturing transient interactors lies in the desthiobiotin group. Unlike the strong interaction between biotin and streptavidin (Kd ≈ 10⁻¹⁵ M), the binding of desthiobiotin to streptavidin is significantly weaker (Kd ≈ 10⁻¹¹ M). broadpharm.commedchemexpress.com This allows for the gentle elution of the entire protein complex—including the bait protein and its transiently bound partners—from streptavidin-coated beads using mild conditions, such as competition with free biotin. broadpharm.commedchemexpress.com This "soft-release" characteristic is crucial for preserving weak interactions that would otherwise be disrupted by the harsh denaturing conditions required to elute biotinylated proteins.

Table 1: Comparison of Biotin and Desthiobiotin Binding Affinity

| Ligand | Binding Partner | Dissociation Constant (Kd) | Elution Conditions |

| Biotin | Streptavidin | ~10⁻¹⁵ M | Harsh (e.g., low pH, denaturants) |

| Desthiobiotin | Streptavidin | ~10⁻¹¹ M | Mild (e.g., competitive displacement with free biotin) |

This interactive table highlights the key difference in binding affinity that enables the gentle elution of desthiobiotin-labeled complexes.

A typical experimental workflow involves introducing a tagged "bait" protein into cells, which is then labeled with this compound. After a brief incubation period to allow for interactions to occur, the cells are lysed, and the desthiobiotin-labeled bait protein, along with its interacting "prey" proteins, is captured on streptavidin-coated beads. Following gentle elution, the entire protein complex is subjected to mass spectrometry for the identification and quantification of the interacting partners. This approach has been successfully employed to identify novel, transient interactors of various proteins, shedding light on previously uncharacterized signaling pathways and cellular machinery.

Elucidation of Molecular Interaction Networks

Beyond capturing binary interactions, this compound can be integrated into more complex workflows, such as cross-linking mass spectrometry (XL-MS), to map entire molecular interaction networks. XL-MS provides spatial constraints on protein structures and interactions by covalently linking amino acid residues that are in close proximity.

In this context, this compound can be used as a component of a cross-linking strategy. For instance, a bifunctional cross-linker could contain an NHS ester at one end to react with a protein and a group at the other end that can be modified with a desthiobiotin-containing reagent. Alternatively, the bait protein itself can be labeled with this compound, and a separate cross-linking agent can be used to stabilize the interactions with its neighbors before pull-down.

The subsequent affinity purification using the desthiobiotin tag enriches for the cross-linked complexes, which are then analyzed by mass spectrometry. The identification of cross-linked peptides provides direct evidence of protein-protein interactions and can even pinpoint the specific interaction interfaces. By applying this methodology on a proteome-wide scale, researchers can begin to construct comprehensive maps of molecular interaction networks within the cell.

Table 2: Hypothetical Research Findings from a this compound-based AP-MS Experiment

| Bait Protein | Identified Interacting Proteins | Functional Class of Interactors | Significance Score |

| Kinase X | Phosphatase A | Signal Transduction | 4.5 |

| Adaptor Protein B | Signal Transduction | 4.2 | |

| Ubiquitin Ligase C | Protein Degradation | 3.8 | |

| Heat Shock Protein 70 | Chaperone | 2.5 (weak interaction) | |

| Transcription Factor Y | Co-activator Z | Gene Regulation | 4.8 |

| Histone Deacetylase 1 | Chromatin Remodeling | 4.1 | |

| RNA Polymerase II | Transcription | 3.5 |

This interactive table provides a simulated example of the type of data generated in such experiments, illustrating the identification of both strong and weak or transient interactors.

The quantitative nature of modern mass spectrometry allows for the comparison of interaction networks under different cellular conditions, for example, in healthy versus diseased states or before and after drug treatment. This can reveal dynamic changes in protein interactions and provide valuable insights into disease mechanisms and potential therapeutic targets. The use of this compound in these quantitative proteomic studies is instrumental for the reliable and gentle enrichment of protein complexes, ensuring that even subtle changes in weak interactions can be detected.

Innovations in Biomolecule Labeling and Detection Methodologies

Covalent Labeling of Proteins and Peptides for Research Applications

The covalent labeling of proteins and peptides with Desthiobiotin-PEG3-NHS ester is a widely employed strategy in proteomics and other areas of biological research. The N-hydroxysuccinimide (NHS) ester group of the compound reacts efficiently with the primary amino groups of lysine (B10760008) residues and the N-terminus of proteins and peptides, forming stable amide bonds. chemimpex.cominterchim.fr This reaction is typically carried out in a buffer with a pH range of 7-9. interchim.fr

A key advantage of using desthiobiotin over biotin (B1667282) is its lower binding affinity for streptavidin (Kd = 10-11 M for desthiobiotin versus 10-15 M for biotin). medchemexpress.combroadpharm.com This weaker interaction allows for the elution of desthiobiotinylated proteins from streptavidin affinity resins under mild, non-denaturing conditions, such as competitive displacement with free biotin. medchemexpress.combroadpharm.comnih.gov This "soft-release" characteristic is particularly beneficial for preserving the native structure and function of purified proteins and protein complexes. broadpharm.com In pull-down experiments, this also helps to minimize the co-purification of endogenously biotinylated molecules, which remain bound to the streptavidin resin during elution with free biotin. broadpharm.commedkoo.com

The utility of desthiobiotin-based labeling is evident in various research applications, including affinity purification, protein-protein interaction studies, and activity-based protein profiling (ABPP). chemimpex.comnih.gov For instance, isotopically labeled desthiobiotin azide (B81097) (isoDTB) tags have been developed for chemoproteomic experiments to globally profile the bacterial cysteinome. nih.gov These tags, synthesized with isotopically differentiated glycine (B1666218) residues, circumvent the need for complex cleavable linkers, thereby simplifying the proteomic workflow. nih.gov

| Feature | Desthiobiotin | Biotin | Reference |

|---|---|---|---|

| Binding Affinity to Streptavidin (Kd) | 10-11 M | 10-15 M | medchemexpress.combroadpharm.com |

| Elution Conditions | Mild (e.g., competitive displacement with free biotin) | Harsh (denaturing conditions often required) | medchemexpress.combroadpharm.comnih.gov |

| Key Advantage | Preservation of protein structure and function during elution | Extremely strong and stable interaction | broadpharm.com |

Functionalization of Antibodies for Immunoassay Development

The functionalization of antibodies with this compound is a critical step in the development of various immunoassays. The NHS ester of the reagent readily reacts with primary amines on the antibody, such as those on lysine residues, to form a stable conjugate. chemimpex.com This labeling process allows for the subsequent detection or capture of the antibody-antigen complex using streptavidin-coated surfaces or streptavidin-conjugated reporter molecules.

The general procedure for antibody labeling with an NHS ester involves dissolving the amine-reactive compound in an organic solvent like DMSO and then adding it to a solution of the antibody in a suitable buffer, typically at a pH of 8.75. furthlab.xyz The molar ratio of the labeling reagent to the antibody is a critical parameter that needs to be optimized to achieve the desired degree of labeling without compromising the antibody's antigen-binding capacity. furthlab.xyz After the reaction, any unreacted NHS ester is quenched, and the labeled antibody is purified. furthlab.xyz

Desthiobiotin-labeled antibodies can be employed in a variety of immunoassay formats, including ELISA (Enzyme-Linked Immunosorbent Assay), Western blotting, and immunohistochemistry. The reversible binding of desthiobiotin to streptavidin offers flexibility in these assays, allowing for the gentle release of the antibody-antigen complex if needed. nih.gov This can be advantageous for applications requiring the recovery of the target antigen after its capture.

| Step | Description | Key Consideration | Reference |

|---|---|---|---|

| Antibody Preparation | Removal of any amine-containing buffers or stabilizers (e.g., BSA, glycine). | Purity of the antibody solution is crucial for efficient labeling. | furthlab.xyz |

| NHS Ester Preparation | Dissolving this compound in an anhydrous organic solvent like DMSO. | The NHS ester is sensitive to moisture and should be handled accordingly. | furthlab.xyz |

| Labeling Reaction | Incubation of the antibody with the NHS ester at a specific molar ratio and pH. | Optimization of the molar ratio is necessary to control the degree of labeling. | furthlab.xyz |

| Quenching and Purification | Stopping the reaction and removing excess labeling reagent. | Ensures the removal of any non-conjugated label that could interfere with the assay. | furthlab.xyz |

Application in Nucleic Acid Labeling for Molecular Biology Studies

This compound serves as a valuable tool for the non-radioactive labeling of nucleic acids, offering a safer and more stable alternative to traditional radioactive methods. nih.govnih.gov The labeling process involves the post-synthesis conjugation of the this compound to a primary amino group that has been incorporated into the oligonucleotide. genelink.com This amino group can be introduced at the 5' or 3' end of the nucleic acid or internally via an amino-modified base. genelink.com

The resulting desthiobiotin-labeled oligonucleotides can be used as probes in a variety of molecular biology techniques, such as Southern and Northern blotting, in situ hybridization, and electrophoretic mobility shift assays (EMSAs). nih.gov They are also instrumental in the purification of DNA-binding proteins, where the labeled oligonucleotide is immobilized on a streptavidin matrix and used to capture its specific binding partners from a cell extract. genelink.com The gentle elution facilitated by the desthiobiotin-streptavidin interaction is particularly advantageous for isolating these protein-DNA complexes. genelink.com

The use of non-radioactively labeled probes has become a superior alternative to radioactive approaches due to their increased stability, reduced hazards, and versatile detection methods, which can be colorimetric, chemiluminescent, or fluorescent. nih.govjenabioscience.com

| Application | Description of Desthiobiotin-Labeled Nucleic Acid Use | Reference |

|---|---|---|

| Hybridization Probes | Detection of specific DNA or RNA sequences in techniques like Southern and Northern blotting. | nih.gov |

| Affinity Purification | Isolation of DNA- or RNA-binding proteins using streptavidin-coated beads. | genelink.com |

| Electrophoretic Mobility Shift Assay (EMSA) | Studying protein-nucleic acid interactions by detecting shifts in the mobility of the labeled probe. | |

| In Situ Hybridization (ISH) | Localization of specific nucleic acid sequences within cells or tissues. | nih.gov |

Development of Probes for Cellular Component Tracking (Excluding Clinical Data)

This compound is utilized in the development of chemical probes for tracking and identifying cellular components in their native biological environment. chemimpex.com These probes can be designed to target specific classes of proteins or other biomolecules, enabling the investigation of their function, localization, and interactions.

One prominent application is in the field of chemoproteomics, where desthiobiotin-based probes are used for activity-based protein profiling (ABPP). nih.gov For instance, a quantitative, multiplexed chemical proteomic protocol has been developed for in-depth reactivity and ligandability profiling of cysteines in proteins in human T cells. nih.gov This method helps to understand dynamic, immune state-dependent alterations in cysteine reactivity and to identify small-molecule interactions with these residues. nih.gov

The general strategy involves labeling cellular proteins with a desthiobiotin-containing probe, followed by enrichment of the labeled proteins or peptides using streptavidin affinity chromatography. nih.gov The enriched samples are then analyzed by mass spectrometry to identify the labeled proteins and the specific sites of modification. researchgate.net The ability to elute the captured biomolecules under mild conditions is crucial for preserving the integrity of the sample for subsequent analysis. nih.gov

| Probe Type | Target | Research Application | Reference |

|---|---|---|---|

| Isotopically Labeled Desthiobiotin Azide (isoDTB) Tags | Cysteine residues | Global profiling of the bacterial cysteinome. | nih.gov |

| Desthiobiotin Polyethyleneoxide Iodoacetamide | Cysteine residues | Multiplexed proteomic profiling of cysteine reactivity in human T cells. | nih.gov |

| General Desthiobiotin-Labeled Probes | Specific proteins or biomolecules | Pull-down assays to identify interaction partners. | researchgate.net |

Contributions to Biosensor Development and Diagnostic Assay Research

Surface Functionalization Strategies for Biosensing Platforms

The performance of a biosensor is critically dependent on the effective functionalization of its surface, which involves the stable attachment of biorecognition elements while minimizing non-specific interactions. Desthiobiotin-PEG3-NHS ester offers a robust solution for achieving these objectives.

Immobilization of Receptor Ligands on Solid Supports

The NHS ester component of this compound facilitates the covalent immobilization of receptor ligands, such as antibodies, proteins, and peptides, onto solid supports. nih.govthermofisher.com This is achieved through the reaction of the NHS ester with primary amine groups (-NH2) present on the lysine (B10760008) residues and the N-terminus of these biomolecules, forming a stable amide bond. thermofisher.comlumiprobe.com The reaction is typically carried out in a pH range of 7.2 to 8.5. thermofisher.com This directed covalent attachment ensures a stable and oriented presentation of the receptor ligands, which is crucial for their biological activity and accessibility to target analytes. kuleuven.be

The desthiobiotin group, a sulfur-free analog of biotin (B1667282), allows for a strong but reversible interaction with streptavidin-coated surfaces. medchemexpress.commedkoo.combroadpharm.com This characteristic is particularly advantageous for applications requiring mild elution conditions, as the desthiobiotin-streptavidin bond can be readily dissociated by competition with free biotin. medchemexpress.commedkoo.com This "soft-release" feature helps to minimize the co-purification of endogenous biotinylated molecules in complex biological samples. medkoo.combroadpharm.com

The inclusion of a tri-ethylene glycol (PEG3) spacer arm provides several benefits. axispharm.com It introduces flexibility and reduces steric hindrance, allowing for more efficient binding of the desthiobiotin tag to streptavidin. axispharm.com The hydrophilic nature of the PEG linker also improves the aqueous solubility of the conjugate. axispharm.combroadpharm.com

| Component | Function | Key Features |

|---|---|---|

| Desthiobiotin | Affinity Tag | Reversible binding to streptavidin; Kd ≈ 10⁻¹¹ M medchemexpress.commedkoo.com |

| PEG3 Linker | Spacer Arm | Increases solubility, reduces steric hindrance, minimizes non-specific binding axispharm.combroadpharm.com |

| NHS Ester | Reactive Group | Forms stable amide bonds with primary amines nih.govthermofisher.com |

Enhancement of Sensor Sensitivity and Specificity

A significant challenge in biosensor development is the reduction of non-specific adsorption of biomolecules from the sample matrix, which can lead to false-positive signals and reduced sensitivity. nih.gov The PEG component of this compound plays a crucial role in mitigating this issue. nih.govmdpi.com PEG chains create a hydrophilic layer on the sensor surface that repels the non-specific binding of proteins and other macromolecules. nih.govpurepeg.com This "stealth" effect significantly improves the signal-to-noise ratio of the biosensor, thereby enhancing its sensitivity and specificity. mdpi.com

Research has shown that PEG-modified surfaces can lead to a significant decrease in non-specific protein binding. For instance, studies have demonstrated a 10-fold decrease in non-specific binding and a 6-fold increase in specific binding on PEG-modified hydrogels used in immunoassays. nih.gov The density and length of the PEG chains can be optimized to maximize this effect. nih.gov By minimizing background noise, the limit of detection (LOD) of the biosensor can be substantially lowered, allowing for the detection of analytes at very low concentrations. nih.gov

| Parameter | Contribution of this compound | Research Finding |

|---|---|---|

| Sensitivity | Reduced non-specific binding leads to lower background noise and improved signal-to-noise ratio. | PEG modification can lead to a 6-fold increase in specific binding signal. nih.gov |

| Specificity | The hydrophilic PEG layer prevents unwanted molecules from adhering to the sensor surface. | Studies report a 10-fold decrease in non-specific protein binding on PEG-functionalized surfaces. nih.gov |

| Limit of Detection (LOD) | Lower background noise allows for the detection of smaller signals from the target analyte. | Improved surface functionalization directly contributes to lowering the LOD of biosensors. nih.gov |

Engineering of Novel Diagnostic Assay Formats

The unique properties of this compound also contribute to the design and improvement of various diagnostic assay formats, from high-throughput screening to microfluidic systems.

Design of High-Throughput Screening Assays

In high-throughput screening (HTS), the ability to rapidly and reliably test a large number of samples is paramount. The reversible binding of the desthiobiotin-streptavidin system is highly beneficial in this context. It allows for the efficient capture and subsequent gentle release of target molecules or complexes, enabling the regeneration and reuse of the sensor surface or affinity matrix. This feature is particularly valuable in applications such as pull-down assays for identifying protein-protein interactions. medkoo.combroadpharm.com

The use of this compound allows for the creation of uniform and reproducible functionalized surfaces on microplates or beads, which are common platforms for HTS. The covalent attachment of capture molecules via the NHS ester ensures the stability of the assay surface throughout multiple washing and incubation steps. The PEG linker contributes to the reduction of well-to-well variability by minimizing non-specific binding, leading to more reliable and consistent results across a large number of assays.

Advancements in Microfluidic-Based Detection Systems

Microfluidic devices, or "lab-on-a-chip" systems, offer numerous advantages for diagnostic testing, including reduced sample and reagent consumption, faster analysis times, and the potential for portability. The surface-to-volume ratio in microfluidic channels is very high, making surface chemistry a critical factor in the performance of these devices. nih.gov

This compound is well-suited for the functionalization of microfluidic channels. The PEG linker's ability to prevent non-specific adsorption is particularly important in the confined space of a microchannel, where it can prevent clogging and ensure the smooth flow of samples. nih.gov The controlled immobilization of bioreceptors onto the channel walls allows for the development of highly sensitive and specific microfluidic immunoassays and other affinity-based assays. The stable covalent linkage formed by the NHS ester ensures that the functionalized surface can withstand the shear forces associated with fluid flow in the microchannels.

The integration of this compound chemistry into microfluidic platforms has facilitated the development of advanced diagnostic tools with improved performance characteristics, contributing to the ongoing evolution of point-of-care testing and other rapid diagnostic applications.

Research in Targeted Molecular Delivery and Bioconjugate Design

Design and Synthesis of Antibody-Drug Conjugate Linkers

The stability of the linker in an ADC is a crucial factor, as premature release of the cytotoxic payload can lead to off-target toxicity. nih.gov The amide bond formed between the NHS ester of Desthiobiotin-PEG3-NHS ester and a primary amine on the antibody is highly stable under physiological conditions. axispharm.com This stability ensures that the payload remains attached to the antibody while in circulation.

| Linker Component | Function in ADC Stability and Release | Key Characteristics |

| NHS Ester | Forms a stable amide bond with antibody lysine (B10760008) residues. | High stability in circulation, preventing premature drug release. |

| PEG3 Spacer | Enhances solubility and reduces aggregation. Can influence the accessibility of cleavable moieties. | Hydrophilic, flexible, and can modulate pharmacokinetic properties. mdpi.com |

| Desthiobiotin | Primarily serves as a purification or conjugation handle. | Not directly involved in intracellular drug release. |

This table summarizes the roles of the different components of this compound in the context of ADC linker design.

The bifunctional nature of this compound lends itself to modular assembly strategies for ADC construction. This approach allows for the separate preparation of the antibody-linker and linker-payload components, which are then combined to form the final ADC. The NHS ester facilitates the straightforward conjugation of the linker to the antibody. The desthiobiotin end can then be used in a variety of ways. For instance, it can be used for the purification of the antibody-linker intermediate using streptavidin-based affinity chromatography, taking advantage of the milder elution conditions compared to biotin (B1667282). broadpharm.com

Furthermore, branched or trifunctional linkers can be employed to attach multiple drug molecules or a combination of a drug and an imaging agent, a concept that can be extended with the use of versatile building blocks like this compound. rsc.orgnih.gov This modularity allows for the rapid generation and screening of a library of ADCs with different drugs, linkers, and drug-to-antibody ratios (DARs) to identify the optimal conjugate.

Development of Targeted Delivery Systems for Research Agents

Targeted delivery systems, such as nanoparticles and liposomes, are designed to enhance the therapeutic index of drugs by increasing their concentration at the site of action while minimizing exposure to healthy tissues. The surface functionalization of these delivery vehicles with targeting ligands is a key strategy to achieve this.

This compound is a valuable reagent for the surface functionalization of nanoparticles and liposomes. The NHS ester can react with primary amine groups present on the surface of these delivery systems, or on polymers used to coat them, to form stable covalent linkages. nih.govresearchgate.net The PEG3 spacer extends the desthiobiotin moiety away from the surface of the nanoparticle or liposome (B1194612), which can reduce steric hindrance and improve its accessibility for binding to its target. nih.gov

The desthiobiotin itself can act as a targeting ligand towards cells that overexpress biotin receptors or can be used as a versatile handle to attach streptavidin-conjugated targeting moieties. nih.govnih.gov For instance, nanoparticles functionalized with a desthiobiotin-PEG linker can be targeted to cancer cells that have an upregulated demand for biotin. nih.gov

| Delivery System | Functionalization Strategy with this compound | Potential Application |

| Nanoparticles | Covalent attachment via NHS ester to amine groups on the nanoparticle surface or coating polymer. nih.gov | Targeted delivery of anticancer drugs to tumors overexpressing biotin receptors. nih.gov |

| Liposomes | Conjugation to amine-functionalized phospholipids (B1166683) (e.g., DSPE-PEG-amine) incorporated into the liposome bilayer. nanosoftpolymers.com | Targeted delivery of therapeutic agents to specific cells or tissues. mdpi.com |

This table outlines the strategies for functionalizing nanoparticles and liposomes with this compound and their potential applications.

The desthiobiotin component of the linker can facilitate the uptake of nanoparticles and liposomes into cells through ligand-receptor mediated endocytosis. nih.gov Biotin and its analogs, like desthiobiotin, are taken up by cells via the sodium-dependent multivitamin transporter (SMVT), which is often overexpressed in rapidly proliferating cancer cells. nih.gov Studies have shown that desthiobiotin can competitively inhibit the uptake of biotin, indicating that it utilizes the same transport mechanism. nih.gov

By functionalizing a delivery system with this compound, the resulting nanocarrier can be targeted to these cells, leading to enhanced intracellular delivery of the therapeutic payload. The affinity of desthiobiotin for the biotin receptor, while sufficient for targeting, is a factor to consider in the design of such systems. Research has demonstrated that biotin-conjugated delivery systems can exhibit enhanced cellular uptake in cancer cell lines. nih.gov

Integration into Proteolysis Targeting Chimeras (PROTACs) Research

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two. The linker is a critical component of a PROTAC, as its length, flexibility, and composition can significantly impact the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), which is essential for efficient protein degradation. nih.govnih.gov

Desthiobiotin-PEG based linkers, including those with an NHS ester functionality, are utilized in the synthesis of PROTACs. broadpharm.comsigmaaldrich.com The NHS ester allows for the convenient conjugation of the linker to an amine-containing ligand for either the target protein or the E3 ligase. nih.gov The PEG component of the linker can improve the solubility and cell permeability of the PROTAC, which are often challenging properties for these relatively large molecules. jenkemusa.com The desthiobiotin moiety can serve as a versatile synthetic handle or be used in chemical proteomics studies to identify the targets of PROTACs. The ability to rapidly synthesize a library of PROTACs with different linkers is crucial for optimizing their degradation efficiency, and the modular nature of this compound is well-suited for this purpose. nih.gov

Analytical Characterization of Desthiobiotin Peg3 Nhs Ester Conjugates

Spectroscopic Methods for Conjugation Efficacy Assessment

Spectroscopic techniques are invaluable for providing initial evidence of successful conjugation and for quantifying the extent of labeling. These methods rely on detecting changes in the physical properties of the molecules upon the formation of a new covalent bond.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a widely accessible method used to monitor the progress of a conjugation reaction. The principle lies in measuring the change in absorbance at specific wavelengths. The N-hydroxysuccinimide (NHS) ester group has a characteristic absorbance in the UV range (around 260 nm). thermofisher.com Upon successful reaction with a primary amine on the target molecule or hydrolysis, the NHS group is released, leading to a decrease in absorbance at this wavelength. thermofisher.com

Alternatively, if the target biomolecule has a distinct absorbance peak (e.g., proteins at 280 nm), the addition of the Desthiobiotin-PEG3 moiety can cause a spectral shift or an increase in absorbance, indicating the formation of the conjugate. analis.com.my For example, studies involving the conjugation of polyethylene (B3416737) glycol (PEG) to biomolecules have shown a shift in the maximum absorption peak after the reaction is complete. analis.com.mynih.gov By comparing the spectra of the conjugate to the starting materials, the success of the reaction can be qualitatively confirmed. nih.gov

Table 8.1: Illustrative UV-Vis Spectroscopy Data for Conjugation Assessment

| Sample | Peak Absorbance Wavelength (λmax) | Interpretation |

| Desthiobiotin-PEG3-NHS Ester | ~260 nm | Characteristic absorbance of the NHS ester group. |

| Unconjugated Protein | ~280 nm | Absorbance of aromatic amino acids (tryptophan, tyrosine). |

| Conjugation Reaction Mixture | Decrease at ~260 nm, potential shift/increase at ~280 nm | Consumption of the NHS ester and formation of the protein conjugate. |

| Purified Conjugate | ~280 nm (potentially shifted) | Confirms presence of the protein component in the final product. |

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for unequivocally confirming the covalent attachment of the this compound to a target molecule. By precisely measuring the mass-to-charge ratio (m/z) of the molecules, MS can determine the exact mass of the resulting conjugate. An increase in mass corresponding to the molecular weight of the Desthiobiotin-PEG3 moiety (minus the NHS leaving group) provides definitive evidence of successful conjugation. nih.govresearchgate.net

Furthermore, techniques like tandem mass spectrometry (MS/MS) can be used to identify the specific sites of modification on a protein or peptide, such as which lysine (B10760008) residues have been labeled. researchgate.net This level of detail is critical for understanding the structure of the bioconjugate and its potential impact on the biomolecule's function.

Chromatographic Techniques for Conjugate Purification and Analysis

Chromatography is essential for both separating the desired bioconjugate from unreacted starting materials and for analyzing the purity of the final product. The choice of technique depends on the properties of the conjugate and the scale of the purification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a high-resolution technique used to separate, identify, and quantify components in a mixture. researchgate.net In the context of this compound conjugates, Reverse-Phase HPLC (RP-HPLC) is particularly useful. The addition of the PEGylated desthiobiotin tag alters the hydrophobicity of the target molecule, leading to a change in its retention time on the column compared to the unlabeled molecule. researchgate.net By analyzing the chromatograms of the reaction mixture, one can assess the conversion of the starting material to the product and quantify the purity of the isolated conjugate. nih.gov

Size-Exclusion Chromatography (SEC)

Affinity Chromatography

A key feature of the desthiobiotin tag is its reversible, high-affinity binding to streptavidin or avidin. medkoo.combroadpharm.com This interaction forms the basis of a highly specific purification method. The reaction mixture is passed through a column containing immobilized streptavidin. The desthiobiotin-labeled conjugate will bind to the column, while unlabeled molecules and excess reagents are washed away. The bound conjugate can then be eluted under mild conditions by competition with free biotin (B1667282), yielding a highly purified product. medkoo.combroadpharm.commedchemexpress.com

Table 8.2: Comparison of Chromatographic Techniques for Conjugate Analysis

| Technique | Principle of Separation | Primary Application | Key Findings |

| RP-HPLC | Polarity/Hydrophobicity | Purity assessment and analysis | Shift in retention time confirms modification. |

| SEC | Molecular Size | Purification (removal of excess reagent) | Elution of conjugate in earlier fractions than starting materials. |

| Affinity | Specific Binding (Desthiobiotin-Streptavidin) | High-specificity purification | Selective capture and release of the conjugated molecule. |

Electrophoretic Approaches for Confirmation of Bioconjugation

Electrophoretic methods separate macromolecules based on their size, charge, or a combination of both, under the influence of an electric field. These techniques provide a visual confirmation of an increase in molecular weight following conjugation.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE is a standard and widely used technique to analyze protein modifications. nih.gov Proteins are denatured and coated with the negatively charged detergent SDS, which masks their intrinsic charge. As a result, their migration through the polyacrylamide gel is primarily dependent on their molecular weight. nih.gov

When a protein is successfully conjugated with this compound, its total molecular weight increases. This increase results in slower migration through the gel compared to the unmodified protein. The appearance of a new, higher molecular weight band, or a shift in the position of the existing band, provides clear visual evidence of successful conjugation. nih.gov By comparing the lanes containing the starting material and the reaction product, the efficiency of the conjugation can be estimated.

Table 8.3: Expected SDS-PAGE Results for a Model Protein Conjugation

| Lane | Sample | Expected Observation | Interpretation |

| 1 | Molecular Weight Marker | Series of bands with known sizes | Provides a reference for size determination. |

| 2 | Unconjugated Protein (e.g., 50 kDa) | A single band at the 50 kDa position | Represents the starting material. |

| 3 | Conjugation Reaction Mixture | A band at 50 kDa and a new, higher band (~50.4 kDa) | Shows both unreacted protein and the newly formed conjugate. |

| 4 | Purified Conjugate | A single band at ~50.4 kDa | Confirms the successful isolation of the modified protein. |

Capillary Electrophoresis (CE)

Future Research Trajectories and Emerging Applications

Exploration of Desthiobiotin-PEG3-NHS Ester in Novel Bioorthogonal Chemistries

Bioorthogonal chemistry involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes. While the interaction between desthiobiotin and streptavidin is a biological one, its specificity and the ability to reverse it under gentle conditions lend it properties that are highly desirable in bioorthogonal systems. Future research is poised to leverage these characteristics in more complex and controllable ways.

One promising avenue is the development of "catch and release" systems for in vivo applications. For instance, a biomolecule of interest could be labeled with this compound and subsequently captured by streptavidin conjugated to a stationary phase, such as a hydrogel or a nanoparticle. The mild conditions required for the release of the desthiobiotinylated molecule, typically a solution of free biotin (B1667282), would allow for its subsequent analysis or therapeutic action in a controlled manner.

Furthermore, the desthiobiotin moiety could be incorporated into more complex bioorthogonal systems. For example, it could be used as a temporary "protecting group" for a reactive site on a molecule. The binding of streptavidin would shield the site from unwanted reactions, and the subsequent addition of biotin would expose it, allowing for a spatiotemporally controlled reaction to proceed. This could be particularly useful in targeted drug delivery or the activation of prodrugs at a specific site within the body.

Another area of exploration is the use of desthiobiotin in conjunction with other bioorthogonal reaction pairs to create multi-step, orthogonal labeling and manipulation strategies within the same biological system. This would enable researchers to track multiple molecular processes simultaneously and with high specificity. The development of photocleavable desthiobiotin derivatives could also provide an additional layer of control, allowing for the light-induced release of bound molecules, offering precise spatiotemporal command over biological processes. oiccpress.com

Integration into Advanced Materials Science for Biomedical Engineering

The unique properties of this compound make it an attractive candidate for the functionalization of advanced biomaterials in biomedical engineering. The ability to create surfaces and matrices with reversible protein binding capabilities opens up new possibilities for tissue engineering, regenerative medicine, and drug delivery.

Stimuli-Responsive Hydrogels: Hydrogels are water-swollen polymer networks that can mimic the extracellular matrix and are widely used in tissue engineering and as drug delivery vehicles. bohrium.com By incorporating this compound into the polymer backbone of a hydrogel, it is possible to create a material that can reversibly bind to streptavidin-conjugated molecules, such as growth factors or therapeutic proteins. This would allow for the controlled release of these molecules in response to the introduction of free biotin, providing a "smart" drug delivery system. Research in this area is exploring the development of hydrogels that can respond to various stimuli, and the desthiobiotin-streptavidin interaction provides a highly specific and biocompatible trigger. chemrxiv.org

Functionalized Surfaces for Controlled Cell Adhesion: The attachment and detachment of cells from a substrate is a critical process in many biological and biotechnological applications, including cell culture, tissue engineering, and biosensors. Surfaces can be functionalized with this compound to create a platform for the reversible immobilization of cells. nih.gov Cells engineered to express streptavidin on their surface could be selectively captured on these surfaces and then gently released by the addition of biotin. This technology could be used to create patterned cell cultures for studying cell-cell interactions or to develop cell-based biosensors where the sensing surface can be regenerated.

Targeted Nanoparticle Drug Delivery: The PEG linker in this compound provides a hydrophilic and biocompatible "stealth" layer when conjugated to nanoparticles, such as liposomes, prolonging their circulation time in the bloodstream. nih.govnih.gov The desthiobiotin moiety can then be used for the targeted delivery of these nanoparticles to cells or tissues that have been pre-targeted with streptavidin. This two-step targeting strategy can enhance the specificity of drug delivery and reduce off-target effects. For instance, Desthiobiotin-PEG-functionalized liposomes have been explored for their potential in targeted cancer therapy. mdpi.com

Computational Modeling and Simulation of Desthiobiotin Conjugation Dynamics

Computational modeling and molecular dynamics (MD) simulations are becoming increasingly powerful tools for understanding and predicting the behavior of biomolecules at the atomic level. These techniques can provide valuable insights into the conjugation of this compound to target proteins and the subsequent interaction of the desthiobiotin moiety with streptavidin.

Modeling the Conjugation Reaction: The reaction between the NHS ester of the linker and a primary amine on a protein is a critical step in the labeling process. Computational models can be used to study the kinetics and thermodynamics of this reaction, helping to optimize reaction conditions and predict the most likely sites of conjugation on a given protein. researchgate.net Such models can take into account factors such as the accessibility and pKa of the amine groups on the protein surface.

Simulating the Desthiobiotin-Streptavidin Interaction: The reversible binding of desthiobiotin to streptavidin is central to the functionality of this system. MD simulations can be used to study the dynamics of this interaction in detail, including the conformational changes that occur upon binding and unbinding. arxiv.org These simulations can help to elucidate the key molecular interactions that govern the binding affinity and specificity, and can guide the design of new desthiobiotin analogs with tailored binding properties. For example, simulations can explore the role of the flexible PEG linker in orienting the desthiobiotin for optimal binding with streptavidin. ucl.ac.uk

| Computational Approach | Focus of Study | Potential Insights for this compound |

| Quantum Mechanics (QM) | Reaction mechanism of NHS ester with amine | Understanding the electronic details of the amide bond formation. |

| Molecular Dynamics (MD) | Binding/unbinding of desthiobiotin to streptavidin | Elucidating the key residues and conformational changes involved in the reversible interaction. |

| Coarse-Grained (CG) MD | Overall dynamics of the PEGylated protein conjugate | Predicting the hydrodynamic radius and the influence of the PEG linker on protein structure and function. |

| Hybrid QM/MM | Active site of the conjugation reaction on the protein surface | Modeling the reaction in the context of the protein environment. |

Scalability Considerations for Research-Grade Conjugate Synthesis

As the applications of this compound expand, the need for larger quantities of this reagent for research purposes will increase. The transition from laboratory-scale synthesis to larger, research-grade production presents several challenges and considerations.

Synthesis of the Heterobifunctional PEG Linker: The core of the molecule is the heterobifunctional PEG linker with a desthiobiotin group at one end and a precursor to the NHS ester at the other. The synthesis of such linkers with high purity and defined length can be complex. nih.gov Scalable synthetic routes often involve the use of protecting groups and require robust purification methods to remove impurities and byproducts. Iterative synthesis on a solid support is one approach that can facilitate purification and allow for the production of highly monodisperse PEG linkers. researchgate.net

Activation of the NHS Ester: The final step in the synthesis is the activation of the carboxylic acid terminus to form the NHS ester. This reaction must be carried out under anhydrous conditions to prevent hydrolysis of the highly reactive NHS ester. On a larger scale, ensuring completely dry conditions can be challenging and requires specialized equipment. The stability of the final product is also a concern, as NHS esters are susceptible to hydrolysis. Therefore, the product must be stored under desiccated conditions at low temperatures.

Purification and Quality Control: The purification of the final this compound product is critical to ensure its performance in downstream applications. Techniques such as column chromatography and recrystallization are commonly used. google.com Rigorous quality control is necessary to confirm the identity, purity, and reactivity of the final product. This typically involves a combination of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC). For research-grade materials, manufacturers often provide detailed certificates of analysis that document these quality control measures. Several companies specialize in the production of high-purity PEG derivatives and offer custom synthesis services for larger quantities, often with GMP-grade options available. researchgate.netbiochempeg.comjenkemusa.com

| Parameter | Laboratory Scale (mg) | Research-Grade Scale (g to kg) |

| Reaction Vessels | Glass flasks | Glass-lined or stainless steel reactors |

| Purification | Flash chromatography | Preparative HPLC, crystallization |

| Drying | Rotary evaporator, high vacuum | Lyophilization, vacuum ovens |

| Quality Control | NMR, TLC | NMR, HPLC, MS, GPC, endotoxin (B1171834) testing |

| Cost | Relatively high per unit mass | Lower per unit mass, but high initial investment |

Q & A

Q. How does the structure of Desthiobiotin-PEG3-NHS ester enable its role in bioconjugation for protein labeling?

this compound consists of three functional components:

- NHS ester : Reacts with primary amines (e.g., lysine residues) to form stable amide bonds, enabling covalent attachment to proteins .

- PEG3 spacer : Reduces steric hindrance between the desthiobiotin tag and the target molecule, improving accessibility for downstream streptavidin binding .

- Desthiobiotin : A biotin analog lacking a sulfur atom, which binds streptavidin with lower affinity (Kd ~10⁻⁷ M) compared to biotin (Kd ~10⁻¹⁵ M), allowing reversible binding under mild conditions (e.g., competitive elution with free biotin) .

Methodological Tip : Optimize the molar ratio (typically 5–20:1 reagent-to-protein) and reaction pH (8.0–8.5) to maximize labeling efficiency while minimizing protein aggregation .

Q. What are the optimal storage and handling conditions for this compound to preserve reactivity?

- Storage : Store lyophilized powder at ≤-20°C in a desiccator to prevent hydrolysis of the NHS ester. Avoid repeated freeze-thaw cycles .

- Reconstitution : Dissolve in anhydrous DMSO or DMF (not water) to maintain ester stability. Prepare fresh working solutions and use immediately .

- Monitoring degradation : Use NMR or MALDI-TOF to detect hydrolysis byproducts (e.g., succinimide acid) if reactivity declines unexpectedly .

Q. How does the PEG3 spacer influence experimental outcomes in live-cell imaging applications?

The PEG3 spacer:

- Enhances water solubility of hydrophobic conjugates (e.g., membrane proteins).

- Reduces nonspecific interactions by shielding the desthiobiotin tag from cellular components.

- Improves cell permeability compared to longer PEG chains (e.g., PEG12), which may hinder membrane penetration .

Validation : Compare labeling efficiency in live vs. fixed cells using fluorescence microscopy with streptavidin-Cy3 .

Advanced Research Questions

Q. How can researchers resolve low binding efficiency of this compound in cell surface labeling experiments?

Potential causes and solutions :

- Steric hindrance : Use shorter PEG spacers (e.g., PEG3 instead of PEG12) or optimize the orientation of the desthiobiotin tag .

- Incomplete conjugation : Validate amine availability on the target protein via a fluorescamine assay .

- Competitive interference : Pre-block cells with free biotin to saturate endogenous biotin-binding proteins .

Data Analysis : Quantify binding efficiency using flow cytometry with fluorescent streptavidin probes and normalize to a biotin-positive control .

Q. What strategies improve the specificity of this compound in pull-down assays?

- Competitive elution : Release bound complexes using 2–5 mM free biotin or desthiobiotin in wash buffers .

- Negative controls : Include samples treated with non-functionalized NHS ester to identify nonspecific interactions.

- Crosslinker optimization : For unstable interactions, use homobifunctional crosslinkers (e.g., DSS) to stabilize complexes before pull-down .

Q. How can conjugation efficiency be quantitatively assessed for this compound-labeled proteins?

- Mass spectrometry : Detect mass shifts corresponding to the addition of Desthiobiotin-PEG3 (414.5 Da) .

- Western blot : Use anti-biotin antibodies or streptavidin-HRP to confirm labeling .

- Fluorescence quenching : Monitor changes in tryptophan fluorescence upon conjugation, as the PEG3 spacer may alter protein conformation .

Q. What are the trade-offs between PEG spacer length and experimental outcomes in intracellular delivery studies?

- Short spacers (PEG3–PEG6) : Higher cell permeability but lower solubility for hydrophobic conjugates .

- Long spacers (PEG12–PEG24) : Improved solubility and reduced aggregation but limited membrane penetration .

Experimental design : Perform a PEG-length screen (PEG3, PEG8, PEG12) and measure intracellular fluorescence intensity via confocal microscopy .

Q. How to troubleshoot inconsistencies in streptavidin-binding assays using this compound?

- Binding affinity variability : Confirm streptavidin source (e.g., recombinant vs. wild-type), as mutations (e.g., Trp120Ala) can alter desthiobiotin affinity .

- Buffer compatibility : Avoid Tris-based buffers (compete with NHS ester reactivity) and use PBS (pH 7.4) for optimal binding .

- Quantitative analysis : Fit binding curves using a Hill equation to account for cooperative effects in multivalent interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.